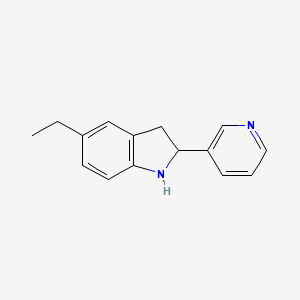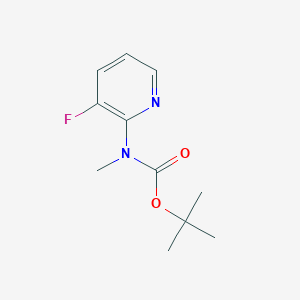
1-(Quinolin-8-yl)hex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-8-yl)hex-3-en-1-one is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. The compound this compound is characterized by the presence of a quinoline ring attached to a hex-3-en-1-one moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Quinolin-8-yl)hex-3-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of quinoline-8-carbaldehyde with an appropriate alkene under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of this compound .
Chemical Reactions Analysis
1-(Quinolin-8-yl)hex-3-en-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(Quinolin-8-yl)hex-3-en-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe.
Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-cancer agent.
Industry: In industrial applications, this compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Quinolin-8-yl)hex-3-en-1-one involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, in cancer cells, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
1-(Quinolin-8-yl)hex-3-en-1-one can be compared with other quinoline derivatives, such as:
Quinoline-8-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Quinoline-8-yl alcohol: Formed through the reduction of this compound, this compound has different reactivity and applications.
Quinoline-8-carboxylic acid: An oxidation product of this compound, it is used in the synthesis of various pharmaceuticals.
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(E)-1-quinolin-8-ylhex-3-en-1-one |
InChI |
InChI=1S/C15H15NO/c1-2-3-4-10-14(17)13-9-5-7-12-8-6-11-16-15(12)13/h3-9,11H,2,10H2,1H3/b4-3+ |
InChI Key |
VXFAYTYACIIYSH-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CC(=O)C1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
CCC=CCC(=O)C1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)



![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)
![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)


![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)


